

Quantifying Creatinine in Human Serum Using Isotope Dilution Mass Spectrometry with Creatinine- $^{13}\text{C}_4$

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Compound of Interest

Compound Name: Creatinine- $^{13}\text{C}_4$

Cat. No.: B15355190

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Application Note and Protocol

This document provides a detailed protocol for the accurate quantification of creatinine in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Creatinine- $^{13}\text{C}_4$. This isotope dilution mass spectrometry (IDMS) method is considered a reference method due to its high specificity and accuracy, minimizing interferences often seen with other methods like the Jaffe and enzymatic assays.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring precise and reliable measurement of serum creatinine for clinical research and diagnostic applications.

Principle

This method utilizes the principle of isotope dilution mass spectrometry. A known amount of a stable isotope-labeled form of creatinine (Creatinine- $^{13}\text{C}_4$) is added to the serum sample as an internal standard (IS). The IS is chemically identical to the endogenous creatinine but has a different mass due to the incorporation of ^{13}C atoms. Both the analyte and the IS are co-extracted and analyzed by LC-MS/MS. The ratio of the signal intensity of the analyte to the signal intensity of the IS is used to calculate the concentration of creatinine in the sample. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.

Materials and Reagents

- Analytes and Standards:
 - Creatinine ($\geq 99.8\%$ purity)
 - Creatinine- $^{13}\text{C}_4$ (or a suitable stable isotope-labeled analog like Creatinine- d_3) ($\geq 98\%$ purity)
- Solvents and Chemicals:
 - Acetonitrile (HPLC or LC-MS grade)
 - Methanol (HPLC or LC-MS grade)
 - Formic acid (LC-MS grade)
 - Ammonium acetate (LC-MS grade)
 - Ultrapure water ($18.2 \text{ M}\Omega\cdot\text{cm}$)
- Human Serum:
 - Patient serum samples
 - Pooled human serum for calibration standards and quality controls (QC)
 - Certified reference materials (e.g., NIST SRM 967) for method validation.[\[4\]](#)[\[5\]](#)

Equipment

- Liquid Chromatograph (LC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column (e.g., C18 or HILIC column)
- Microcentrifuge

- Pipettes and tips
- Vortex mixer
- Autosampler vials

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

- Stock Solutions (1 mg/mL):
 - Accurately weigh and dissolve creatinine and Creatinine-¹³C₄ in ultrapure water to prepare individual stock solutions of 1 mg/mL.
- Working Standard Solutions:
 - Prepare serial dilutions of the creatinine stock solution in ultrapure water to create a series of working standard solutions.
- Internal Standard Working Solution (IS-WS):
 - Dilute the Creatinine-¹³C₄ stock solution with 50% methanol to a final concentration of 10 µg/mL.
- Calibration Standards:
 - Prepare calibration standards by spiking pooled human serum with the appropriate creatinine working standard solutions to achieve a concentration range of approximately 4 to 900 µmol/L.^[2]
- Quality Control (QC) Samples:
 - Prepare QC samples at low, medium, and high concentrations in pooled human serum in the same manner as the calibration standards.

Sample Preparation

A simple protein precipitation method is used for sample preparation.[\[1\]](#)[\[3\]](#)

- Pipette 50 µL of serum sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 100 µL of the IS-WS (Creatinine-¹³C₄ in 50% methanol) to each tube.
- Vortex for 30 seconds.
- Add 850 µL of acetonitrile to precipitate proteins.[\[1\]](#)
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These may need to be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |
|--------------------|--|
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) or HILIC column (e.g., 2.1 x 50 mm, 2.7 µm) [1] [6] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 3 minutes [2] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |
|------------------|--|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Creatinine: m/z 114 → 44[4] Creatinine- ¹³ C ₄ : (dependent on the number of ¹³ C atoms, e.g., for Creatinine-d ₃ : m/z 117 → 47)[4] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |

Data Analysis and Quantification

- Integrate the peak areas for the MRM transitions of creatinine and Creatinine-¹³C₄.
- Calculate the peak area ratio of creatinine to Creatinine-¹³C₄.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of creatinine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Performance and Validation

The performance of this method should be validated according to established guidelines. Key validation parameters are summarized below.

Table 3: Summary of Method Performance Characteristics

| Parameter | Typical Performance |
|--------------------------------------|---|
| Linearity (R^2) | > 0.99[7] |
| Lower Limit of Quantification (LLOQ) | 4.4 $\mu\text{mol/L}$ [2] |
| Intra-assay Precision (%CV) | < 3.8%[2] |
| Inter-assay Precision (%CV) | < 3.8%[2] |
| Accuracy/Bias | Within $\pm 5\%$ of the nominal value[2][8] |
| Recovery | 95-105% |

Reference Intervals

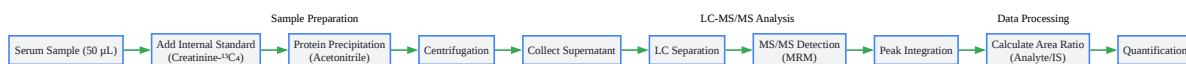
Reference intervals for serum creatinine as measured by LC-MS/MS are generally lower than those obtained by less specific methods.[2]

Table 4: Example Serum Creatinine Reference Intervals (LC-MS/MS)

| Population | Reference Interval ($\mu\text{mol/L}$) |
|-------------|--|
| Adult Men | 46 - 101[2] |
| Adult Women | 41 - 79[2] |

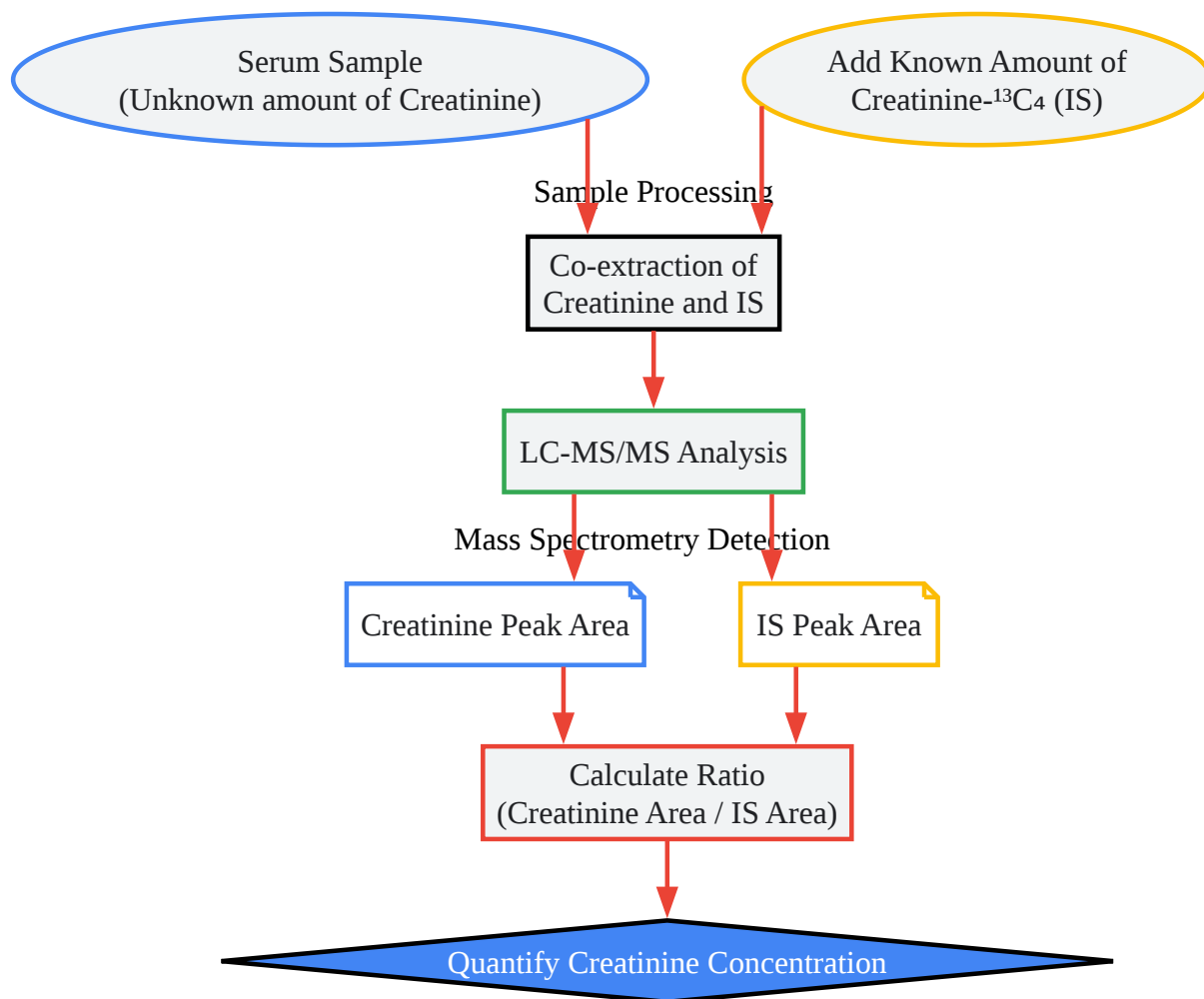
Note: Each laboratory should establish its own reference intervals.

Visualizations



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Caption: Experimental workflow for creatinine quantification.



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Caption: Principle of isotope dilution mass spectrometry.

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